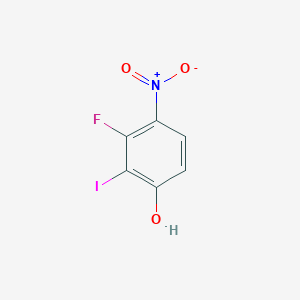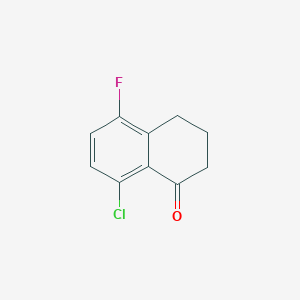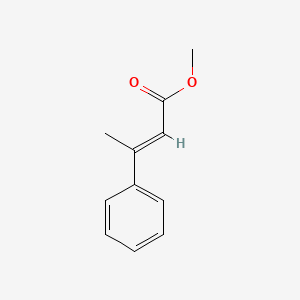
methyl (E)-3-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-phenylbut-2-enoate: is an organic compound with the molecular formula C11H12O2. It is an ester derived from the condensation of 3-phenylbut-2-enoic acid and methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-phenylbut-2-enoate can be synthesized through the esterification of 3-phenylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification Reaction: Another method involves the transesterification of ethyl 3-phenylbut-2-enoate with methanol in the presence of a base catalyst such as sodium methoxide. This method is advantageous for producing high yields of the desired ester.
Industrial Production Methods: In industrial settings, the production of methyl 3-phenylbut-2-enoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-phenylbut-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of methyl 3-phenylbut-2-enoate can yield alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in methyl 3-phenylbut-2-enoate can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can produce amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.
Reduction: 3-phenylbutan-2-ol or 3-phenylbutane.
Substitution: 3-phenylbut-2-enamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-phenylbut-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, methyl 3-phenylbut-2-enoate is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for esterases and other enzymes involved in ester hydrolysis.
Medicine: Methyl 3-phenylbut-2-enoate is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In the industrial sector, methyl 3-phenylbut-2-enoate is used in the production of fragrances, flavors, and polymer additives. Its ester functionality makes it suitable for various applications in the chemical industry.
Wirkmechanismus
The mechanism of action of methyl 3-phenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize reaction intermediates and facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenylbut-2-enoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-phenylpropanoate: Similar in structure but with a saturated carbon chain.
Methyl cinnamate: Similar in structure but with a different position of the double bond.
Uniqueness: Methyl 3-phenylbut-2-enoate is unique due to the presence of both a phenyl group and an α,β-unsaturated ester functionality. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
methyl (E)-3-phenylbut-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ |
InChI-Schlüssel |
TYXHBFGDAZRKNT-CMDGGOBGSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CC(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


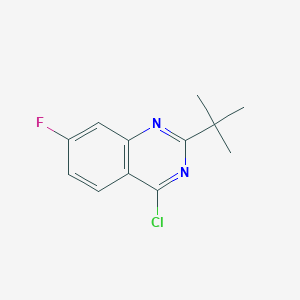
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
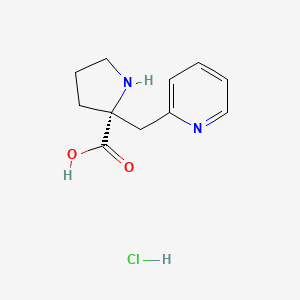
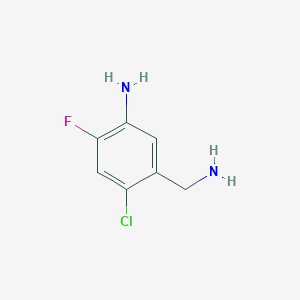
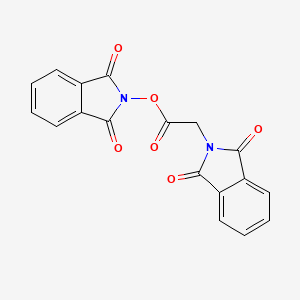
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
